7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido(4,5-d)pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antitumor activity is attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Known for its CDK2 inhibitory activity and antitumor properties.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another compound with significant biological activities, including antitumor effects.
Uniqueness
7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol stands out due to its unique combination of a triazole and pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound for research and development.
Properties
CAS No. |
87866-18-0 |
---|---|
Molecular Formula |
C4H4N6S |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
7-amino-2,4-dihydrotriazolo[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N6S/c5-2-1-3(9-10-8-1)7-4(11)6-2/h(H4,5,6,7,8,9,10,11) |
InChI Key |
JLMNKZSTJKHESS-UHFFFAOYSA-N |
Isomeric SMILES |
C12=NNN=C1N=C(N=C2N)S |
SMILES |
C12=NNN=C1NC(=S)N=C2N |
Canonical SMILES |
C12=NNN=C1N=C(N=C2N)S |
Origin of Product |
United States |
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